N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic propanamide derivative characterized by a trifluoromethyl-substituted phenyl group and a hydroxypropyl-furan side chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan moiety may contribute to hydrogen bonding or π-π interactions in biological systems.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3/c1-16(23,14-3-2-10-24-14)11-21-15(22)9-6-12-4-7-13(8-5-12)17(18,19)20/h2-5,7-8,10,23H,6,9,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUOQPZMWQWHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxypropyl group: This step often involves the reaction of the furan ring with a suitable epoxide or halohydrin under basic conditions to form the hydroxypropyl group.
Attachment of the trifluoromethylphenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, where a trifluoromethylphenyl boronic acid or ester is reacted with a halogenated intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to form a tetrahydrofuran ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific pathways .
Comparison with Similar Compounds
Research Implications
- Trifluoromethylphenyl Group : Consistently associated with improved metabolic stability across analogs .
- Hydroxypropyl-Furan vs. Bulky Side Chains : Smaller substituents (e.g., hydroxypropyl-furan) may balance solubility and target engagement better than rigid groups like oxazole or ferrocene .
- Nitro Group Limitations : Nitro-containing analogs risk toxicity, favoring the target compound’s furan-based design .
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a furan ring, a hydroxypropyl group, and a trifluoromethyl-substituted phenyl moiety contributes to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.32 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The furan and trifluoromethyl groups enhance its binding affinity, leading to modulation of target activities. Key mechanisms include:
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in inflammatory pathways.
- Receptor Interaction : The compound may bind to receptors that mediate cellular responses in various biological processes.
Antimicrobial Activity
Research indicates that compounds containing furan moieties exhibit antimicrobial properties. This compound's structure suggests it may inhibit bacterial growth through interaction with microbial enzymes or cell membranes.
Anticancer Activity
Studies have highlighted the anticancer potential of furan derivatives. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
Anti-inflammatory Effects
The compound's ability to inhibit specific kinases involved in inflammatory responses positions it as a candidate for treating inflammatory diseases. Research has shown that derivatives can significantly reduce inflammation markers in cellular models.
Case Studies and Research Findings
-
Study on Anticancer Properties :
A study investigated the effects of furan-based compounds on cancer cell lines, revealing that certain derivatives exhibited significant growth inhibition (IC50 values ranging from 10 µM to 30 µM) against breast and colon cancer cells. -
Inflammatory Response Inhibition :
In a preclinical model, the compound was administered to mice with induced inflammation, resulting in a marked reduction in leukocyte recruitment and pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent. -
Antimicrobial Efficacy :
A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL, highlighting its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodology : A multi-step synthesis involving amide coupling between furan-2-yl hydroxypropylamine and 3-[4-(trifluoromethyl)phenyl]propanoic acid derivatives is typical. Optimize yields (e.g., 70–79% as in ) by using coupling agents like HATU with DIPEA in DMF, followed by purification via reverse-phase HPLC . Monitor reaction progress using TLC or LC-MS to minimize side products.
Q. How should researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodology :
- NMR Spectroscopy : Analyze H and C NMR to verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, trifluoromethyl signals at δ 120–125 ppm in F NMR) .
- HPLC : Use ≥98% purity thresholds with C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : Confirm molecular weight (e.g., expected [M+H] via ESI-MS) .
Q. What analytical techniques are critical for characterizing stereochemical features in this compound?
- Methodology :
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., highlights (1S,2R)-stereochemistry in related compounds).
- X-ray Crystallography : Determine absolute configuration if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s biological activity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or sulfonyl groups) and test activity in target assays (e.g., PPARα antagonism in ).
- In Vitro Assays : Compare IC values across analogs using reporter gene assays or competitive binding studies .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with PPARα’s ligand-binding domain .
Q. How can researchers resolve discrepancies in reported biological activity data across different in vitro models?
- Methodology :
- Orthogonal Assays : Validate activity using both cell-free (e.g., SPR binding) and cell-based (e.g., luciferase reporter) systems to rule out model-specific artifacts .
- Dose-Response Curves : Ensure consistency in compound solubility and vehicle effects (e.g., DMSO concentration ≤0.1%) .
- Meta-Analysis : Compare data from peer-reviewed studies (e.g., vs. 13) to identify confounding variables like assay sensitivity or cell line variability.
Q. What strategies mitigate metabolic instability of the furan moiety in pharmacokinetic studies?
- Methodology :
- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance plasma stability .
- Microsomal Assays : Test hepatic clearance using human liver microsomes and identify major metabolites via LC-MS/MS .
Data Contradiction Analysis
Q. How should conflicting data on PPARα antagonism versus off-target effects be addressed?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
